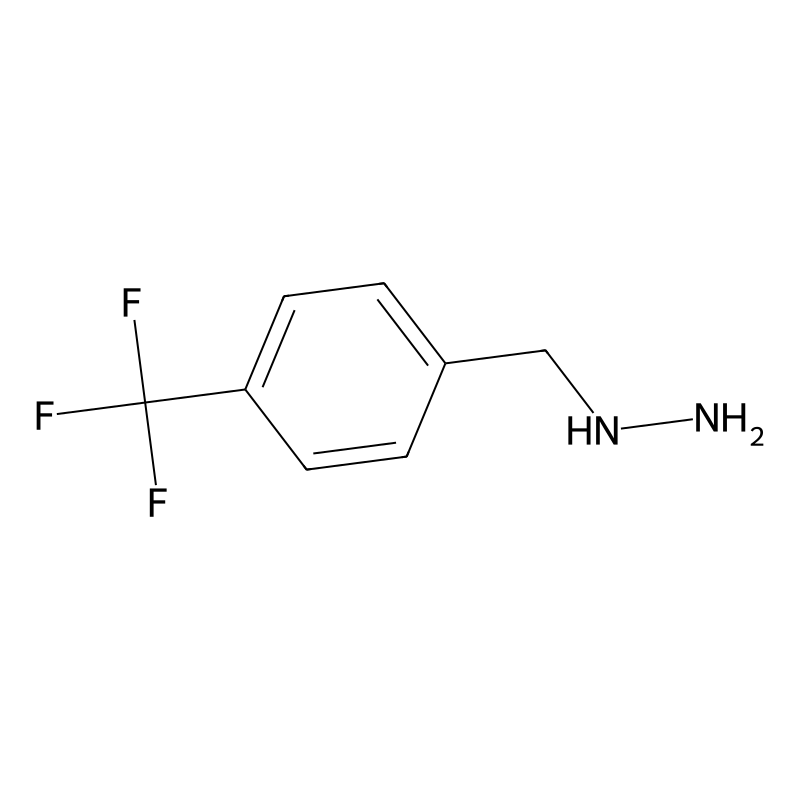

(4-(Trifluoromethyl)benzyl)hydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: Hydrazine derivatives are known for their usefulness as reagents in organic synthesis. Their ability to form bonds with carbonyl groups (C=O) makes them valuable tools for creating new carbon-nitrogen bonds. This property could potentially be applicable to (4-(Trifluoromethyl)benzyl)hydrazine in reactions involving the formation of C-N bonds. However, more specific research is needed to confirm its efficacy in such applications.

- Medicinal Chemistry: Certain hydrazine derivatives exhibit various bioactivities, including antidepressant and anticonvulsant properties PubChem, CID 52973: . The presence of the trifluoromethyl group (CF₃) in (4-(Trifluoromethyl)benzyl)hydrazine might introduce unique properties compared to other hydrazines. However, substantial research would be required to explore any potential medicinal applications and assess its safety profile.

(4-(Trifluoromethyl)benzyl)hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl hydrazine moiety. The molecular formula for this compound is C9H10F3N2, and its structure features a benzene ring with a trifluoromethyl substituent at the para position relative to the hydrazine group. This unique arrangement imparts distinctive chemical properties, making it a subject of interest in various fields, particularly medicinal chemistry.

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are often evaluated for biological activity.

- Reduction Reactions: The hydrazine moiety can be reduced to form amines under specific conditions, often using catalysts such as palladium on carbon.

- Substitution Reactions: The trifluoromethyl group can influence electrophilic aromatic substitution reactions, affecting the reactivity and selectivity of the compound.

Research indicates that (4-(Trifluoromethyl)benzyl)hydrazine derivatives exhibit significant biological activities, particularly as enzyme inhibitors. Studies have shown that compounds derived from this hydrazine can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases. For instance, certain derivatives demonstrated IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase inhibition . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.

Several synthesis methods have been reported for (4-(Trifluoromethyl)benzyl)hydrazine, including:

- Hydrazinolysis: Starting from 4-(trifluoromethyl)benzoic acid, the acid is first esterified and then converted to hydrazide using hydrazine hydrate in boiling ethanol .

- Catalytic Hydrogenation: A common method involves the catalytic hydrogenation of corresponding hydrazones formed from 4-(trifluoromethyl)benzaldehyde and hydrazine hydrate . This method typically employs solvents like methanol and requires specific reaction conditions (e.g., temperature and pressure).

(4-(Trifluoromethyl)benzyl)hydrazine has several applications:

- Pharmaceuticals: Its derivatives are explored as potential drugs targeting neurological disorders due to their enzyme inhibition properties.

- Agricultural Chemistry: Compounds with similar structures are investigated for their potential use as agrochemicals.

- Material Science: The unique properties of trifluoromethyl groups make these compounds valuable in developing specialized materials.

Interaction studies have focused on the binding affinities of (4-(Trifluoromethyl)benzyl)hydrazine derivatives with various biological targets. These studies often utilize molecular docking techniques to predict interactions with acetylcholinesterase and other enzymes, revealing insights into structure-activity relationships that guide further synthetic modifications .

Several compounds share structural similarities with (4-(Trifluoromethyl)benzyl)hydrazine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)phenylhydrazine | Benzene ring with trifluoromethyl | Directly linked to phenyl rather than benzyl |

| 3-(Trifluoromethyl)benzylhydrazine | Trifluoromethyl at meta position | Different positioning affects reactivity |

| 4-(Chlorobenzyl)hydrazine | Chlorine instead of trifluoromethyl | Less lipophilic compared to trifluoromethyl |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine | Alkyl substitution on nitrogen | Alters solubility and bioactivity |

The presence of the trifluoromethyl group in (4-(Trifluoromethyl)benzyl)hydrazine enhances its lipophilicity and biological activity compared to other similar compounds, making it particularly interesting for medicinal chemistry applications.

The synthesis of (4-(Trifluoromethyl)benzyl)hydrazine relies heavily on the selection and preparation of appropriate precursors, with 4-trifluoromethylbenzaldehyde serving as the primary starting material [1]. This aldehyde compound represents a critical intermediate that determines both the efficiency and selectivity of the subsequent hydrazine formation reactions [2].

Primary Synthetic Routes for 4-Trifluoromethylbenzaldehyde

The preparation of 4-trifluoromethylbenzaldehyde can be accomplished through several distinct methodologies, each offering unique advantages in terms of yield and reaction conditions [1]. The Suzuki-Miyaura coupling approach utilizes 4-trifluoromethylphenylboronic acid as the starting material, providing excellent yields under mild palladium-catalyzed conditions [1]. Alternatively, trifluoromethylation of 4-formylphenylboronic acid represents a complementary strategy that allows for direct introduction of the trifluoromethyl group [1].

A highly efficient heterogeneous palladium-catalyzed formylation method has been developed using 4-iodobenzotrifluoride and formic acid [2]. This approach employs a 2P-Fe3O4SiO2-Pd(OAc)2 catalyst system with iodine, triphenylphosphine, and triethylamine in toluene at 80°C [2]. The reaction achieves yields of 77% while maintaining excellent selectivity for the desired aldehyde product [2].

Alternative Precursor Pathways

The Grignard reagent methodology represents another viable approach for aldehyde synthesis [3]. This process involves the reaction of 4-trifluoromethylchlorobenzene with magnesium chips in tetrahydrofuran to generate the corresponding Grignard reagent [3]. Subsequent treatment with N,N-dimethylformamide produces the target aldehyde through formylation of the organomagnesium intermediate [3].

Industrial-scale production often employs hydrolysis reactions of halogenated precursors [4]. The hydrolysis of o-trifluoromethyl xylylene dichlorides, o-trifluoromethyl chlorine methyl fluoride benzene, and o-trifluoromethyl benzal fluoride provides a scalable route to trifluoromethylbenzaldehyde derivatives [4]. These reactions typically proceed at temperatures between 80-150°C in the presence of catalytic amounts of metal chlorides such as iron(III) chloride [4].

Nucleophilic Hydrazine Addition Mechanisms

The nucleophilic addition of hydrazine to carbonyl compounds represents a fundamental transformation in organic chemistry, proceeding through well-characterized mechanistic pathways [5] [6]. The reaction of hydrazine with 4-trifluoromethylbenzaldehyde follows the classic nucleophilic addition-elimination mechanism observed for aldehydes and ketones [7] [8].

Mechanistic Framework

The initial step involves nucleophilic attack by the lone pair of electrons on the terminal nitrogen atom of hydrazine at the electrophilic carbonyl carbon [5] [8]. This process is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which increases the electrophilicity of the aldehyde carbon through inductive effects . The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of water to form the hydrazone intermediate [5] [6].

The reaction mechanism proceeds optimally under slightly acidic conditions with a pH range of 4-5 [10]. Under these conditions, the carbonyl group becomes protonated, enhancing its electrophilic character while maintaining sufficient nucleophilicity of the hydrazine reagent [10]. At lower pH values, hydrazine becomes protonated and loses its nucleophilic properties, while at higher pH, insufficient carbonyl activation occurs [10].

Kinetic Considerations

Nucleophilic reactivities of hydrazines have been extensively studied using benzhydrylium ions and quinone methides as model electrophiles [11]. These investigations reveal that hydrazine exhibits reactivity similar to methylamine, with nucleophilicity parameters determined through linear free energy relationships [11]. The reactivity patterns demonstrate that methyl substitution increases reactivity at the alpha-position of hydrazines while decreasing reactivity at the beta-position [11].

The rate of hydrazine addition to carbonyl compounds is influenced by electronic and steric factors [8]. Electron-withdrawing groups adjacent to the carbonyl carbon accelerate the reaction rate, while electron-donating groups have the opposite effect [8]. Steric hindrance around the reaction center significantly decreases the rate of nucleophilic addition [8].

Reversibility and Equilibrium

The hydrazone formation reaction exhibits reversible characteristics, with the equilibrium position dependent on reaction conditions and substrate structure [12]. Alkyl hydrazones demonstrate 100-1000 times greater sensitivity to hydrolysis compared to analogous oximes [12]. This enhanced hydrolytic lability necessitates careful control of reaction conditions to maximize hydrazone formation while minimizing decomposition [12].

Catalytic Hydrogenation Strategies for Final Product Formation

The conversion of hydrazone intermediates to the final (4-(Trifluoromethyl)benzyl)hydrazine product requires selective reduction of the carbon-nitrogen double bond while preserving the hydrazine functionality [13] [14]. Several catalytic hydrogenation strategies have been developed to achieve this transformation with high efficiency and selectivity.

Palladium-Catalyzed Hydrogenation

Palladium on carbon represents the most widely employed catalyst system for hydrazone reduction [13]. The optimized reaction conditions typically involve pressures of 50 psi hydrogen and temperatures between 20-50°C, with 35°C identified as the preferred temperature for maximum selectivity [13]. Methanol serves as the optimal solvent for these transformations, providing suitable solubility for both reactants and products while facilitating hydrogen transfer [13].

Recent developments in ruthenium-catalyzed asymmetric hydrogenation of hydrazones have demonstrated exceptional enantioselectivity [15]. These systems employ chiral phosphine ligands to achieve enantiomeric excesses exceeding 99% in many cases [15]. The ruthenium complexes operate under mild conditions and exhibit broad substrate scope, making them particularly valuable for preparing chiral hydrazine derivatives [15].

Nickel-Based Catalytic Systems

Nickel-catalyzed asymmetric hydrogenation has emerged as a powerful alternative to precious metal catalysts [16]. The Ni-(S,S)-Ph-BPE complex demonstrates exceptional efficiency in the hydrogenation of cyclic N-acyl hydrazones, producing chiral cyclic hydrazines with excellent enantioselectivities [16]. These systems can operate at substrate-to-catalyst ratios of 3000:1 without loss of enantioselectivity, making them economically attractive for large-scale applications [16].

Iron-Nickel Composite Catalysts

Heterogeneous iron-nickel composite catalysts supported on activated carbon offer environmentally friendly alternatives for hydrazine synthesis [17]. These catalysts combine the advantages of noble metal systems with the economic benefits of base metal catalysis [17]. The optimal composition involves 5 weight percent iron and 0.2 weight percent nickel on nitric acid-treated activated carbon [17]. Ultrasonic treatment during catalyst preparation enhances catalytic efficiency [17].

Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-50°C | Maximum at 35°C [13] |

| Pressure | 50 psi H₂ | Essential for reaction rate [13] |

| Catalyst Loading | 3 mol% | Balanced efficiency [13] |

| Reaction Time | 2-4 hours | Complete conversion [13] |

| Solvent | Methanol | High selectivity [13] |

Solvent Systems and Temperature Optimization

The selection of appropriate solvent systems and temperature conditions plays a crucial role in optimizing the synthesis of (4-(Trifluoromethyl)benzyl)hydrazine [18] [19]. Systematic investigation of these parameters enables maximization of yield while minimizing side reactions and improving overall process efficiency.

Solvent Selection Criteria

Methanol emerges as the preferred solvent for hydrazine synthesis reactions due to its ability to dissolve both organic substrates and inorganic bases while facilitating proton transfer processes [13] [18]. The protic nature of methanol stabilizes charged intermediates formed during the nucleophilic addition process [18]. Alternative solvents including ethanol and tetrahydrofuran have been evaluated, with ethanol providing comparable results to methanol in hydrazide formation reactions [18].

Acetonitrile represents an important solvent choice for specific synthetic transformations [19]. The nitrile functionality can participate in hydrogen bonding interactions that stabilize key intermediates [19]. Studies demonstrate that acetonitrile effectively stabilizes and activates imine intermediates through hydrogen bonding, leading to enhanced reaction selectivity [19].

Temperature Optimization Studies

Systematic temperature optimization reveals distinct optimal ranges for different reaction steps [20] [21]. For hydrazone formation reactions, temperatures between 0-20°C provide maximum selectivity while minimizing decomposition pathways [22]. The hydrolysis step requires elevated temperatures of 80-150°C to achieve complete conversion [4].

Catalytic hydrogenation reactions exhibit temperature-dependent selectivity profiles [13]. Lower temperatures favor hydrazine formation, while higher temperatures promote competing reduction pathways [23]. The optimal temperature range of 20-50°C represents a compromise between reaction rate and selectivity [13].

Kinetic Analysis and Optimization

Detailed kinetic studies of hydrazine synthesis reactions reveal complex rate dependencies on temperature and solvent composition [24]. The apparent activation energy for forward reactions measures 15,214.16 J/mol with a pre-exponential factor of 3.203 L/mol·h [24]. Reverse reaction parameters include an activation energy of 46.73 J/mol and pre-exponential factor of 0.049 L/mol·h [24].

Reaction order analysis demonstrates fractional dependencies on reactant concentrations [24]. The reaction orders with respect to ketazine, water, hydrazine hydrate, and ketone are 0.011, 0.157, 0.848, and 0.928, respectively [24]. These values indicate complex reaction mechanisms involving multiple elementary steps [24].

Process Optimization Table

| Reaction Stage | Optimal Temperature | Preferred Solvent | Reaction Time | Yield Range |

|---|---|---|---|---|

| Hydrazone Formation | 0-20°C [22] | Methanol [18] | 2-8 hours [18] | 60-80% [25] |

| Catalytic Reduction | 35°C [13] | Methanol [13] | 2-4 hours [13] | 85-95% [13] |

| Product Isolation | Room Temperature | Ethyl Acetate [18] | 1-2 hours [18] | 90-95% [18] |